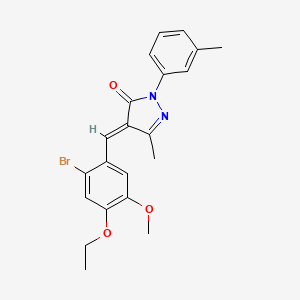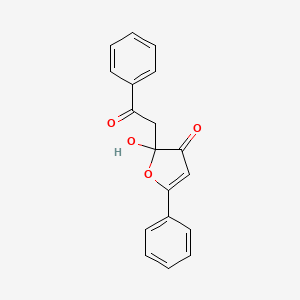
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has been studied for its potential applications in scientific research. The compound is also known by the name of C1-IB-MECA and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the activation of the adenosine A3 receptor. The compound acts as an agonist of this receptor and leads to the activation of various signaling pathways. The activation of these pathways leads to the various biochemical and physiological effects observed in the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include anti-inflammatory, anti-tumor, and immunomodulatory effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and also reduce the infiltration of immune cells into the site of inflammation. The compound has also been found to induce apoptosis in cancer cells and inhibit their growth. The compound has been found to increase the production of cytokines and also enhance the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments include its potential applications in anti-inflammatory, anti-tumor, and immunomodulatory research. The compound has been found to have a high yield during synthesis, which makes it easier to obtain. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety.
Orientations Futures
The future directions for research on 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include further studies on its mechanism of action and potential applications in various fields. The compound has shown promising results in anti-inflammatory, anti-tumor, and immunomodulatory research, and further studies can help in determining its potential as a therapeutic agent. The compound can also be modified to improve its efficacy and reduce its toxicity. Further studies can also help in determining the safety of the compound and its potential for clinical use.
Conclusion:
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has shown promising results in scientific research. The compound has anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to activate the adenosine A3 receptor. The compound has potential applications in various fields, and further studies can help in determining its potential as a therapeutic agent. The compound has advantages and limitations for lab experiments, and future research can help in addressing these limitations.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorobenzaldehyde with 2-isopropoxy-3-methoxybenzylamine to form the Schiff base. This Schiff base is then reacted with 2,4-thiazolidinedione to yield the final product. The synthesis of this compound has been reported in various research papers, and the yield has been found to be satisfactory.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. Studies have shown that the compound can inhibit the growth of cancer cells and also induce apoptosis in them. The compound has also been found to have a positive effect on the immune system by increasing the production of cytokines.
Propriétés
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-12(2)27-18-13(6-4-9-17(18)26-3)10-16-19(24)23(20(25)22-16)15-8-5-7-14(21)11-15/h4-12H,1-3H3,(H,22,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSCKQQSMUTJV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915122.png)
![2-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-furoate](/img/structure/B5915130.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)



![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)